3'-Bromo-4',5'-difluorophenacyl bromide
Description
3'-Bromo-4',5'-difluorophenacyl bromide is a halogenated acetophenone derivative featuring bromine at the 3' position and fluorine atoms at the 4' and 5' positions on the aromatic ring.
The compound’s molecular formula is inferred as C₈H₄Br₂F₂O, with a molecular weight of 307.93 g/mol (calculated). Its structure combines a phenacyl bromide backbone with strategic halogen placement, which influences its electronic properties, solubility, and applications in cross-coupling reactions or as alkylating agents.
Properties
Molecular Formula |
C8H4Br2F2O |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3H2 |
InChI Key |
OYPYNMNXWOPUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’,5’-difluorophenacyl bromide typically involves the bromination of 4’,5’-difluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent such as carbon tetrachloride or acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of 3’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’,5’-difluorophenacyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
3’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl bromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. This results in the formation of a new chemical bond and the release of bromide ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
The following table compares 3'-bromo-4',5'-difluorophenacyl bromide with key analogs based on substituent positions, molecular properties, and applications:
Electronic and Steric Effects
- Substituent Positioning: The 3'-bromo-4',5'-difluoro substitution pattern creates a highly electron-deficient aromatic ring due to the combined inductive effects of bromine and fluorine. This enhances its reactivity in nucleophilic aromatic substitution (SNAr) compared to analogs like 3'-bromo-4'-fluoroacetophenone, which has fewer electron-withdrawing groups .
Pharmacological Relevance
- For instance, 2-bromo-2',4'-difluoroacetophenone derivatives are intermediates in kinase inhibitors , and Sepantronium bromide (a brominated survival protein inhibitor) highlights the pharmacological importance of brominated aromatics .
Research Findings and Data Gaps
- Physical Properties :
- Safety Profile :
- Halogenated phenacyl bromides are typically corrosive and flammable. For example, 3,5-difluorophenacyl bromide is labeled as hazardous due to its reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
